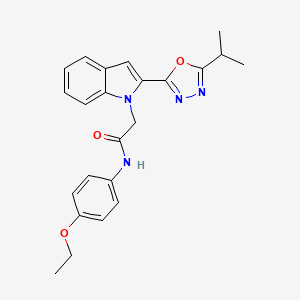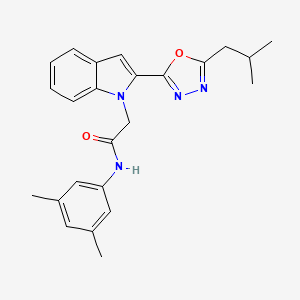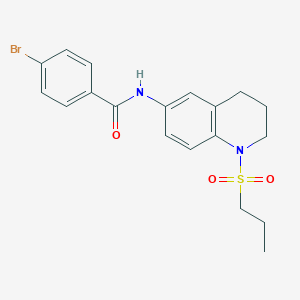
2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(1-naphthylmethyl)-1H-indole
Übersicht
Beschreibung
2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(1-naphthylmethyl)-1H-indole, also known as INDY, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. INDY is a synthetic compound that was first synthesized in 2015 and has since been the subject of numerous studies.
Wirkmechanismus
The exact mechanism of action of 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(1-naphthylmethyl)-1H-indole is not yet fully understood. However, it is believed that this compound exerts its anticancer and neuroprotective effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a key role in cancer cell proliferation and survival. This compound has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and HDACs. This compound has also been shown to increase the expression of various genes involved in the cellular defense against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(1-naphthylmethyl)-1H-indole is its potent anticancer and neuroprotective activity. This compound has also been shown to have low toxicity and can be easily synthesized in the laboratory. However, one of the major limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(1-naphthylmethyl)-1H-indole research. One potential direction is the development of more potent analogs of this compound with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the mechanism of action of this compound in more detail. Further studies are also needed to investigate the potential applications of this compound in other fields of scientific research, such as cardiovascular disease and inflammation.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been shown to exhibit potent anticancer and neuroprotective activity and has various biochemical and physiological effects. Although there are some limitations to its use, this compound has the potential to be a valuable tool in scientific research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Wissenschaftliche Forschungsanwendungen
2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(1-naphthylmethyl)-1H-indole has been shown to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Apart from its anticancer activity, this compound has also been shown to exhibit neuroprotective activity. This compound has been shown to protect neurons against oxidative stress and reduce the production of reactive oxygen species. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[1-(naphthalen-1-ylmethyl)indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-16(2)23-25-26-24(28-23)22-14-18-9-4-6-13-21(18)27(22)15-19-11-7-10-17-8-3-5-12-20(17)19/h3-14,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUYJSDZCYJBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,4-dimethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3313660.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3313672.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B3313710.png)



![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclopentylacetamide](/img/structure/B3313742.png)
![2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B3313744.png)
![2-morpholino-5-(naphthalen-1-ylmethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3313750.png)